molecular formula C9H14F2N2O B1490107 (3,3-Difluoroazetidin-1-yl)(piperidin-4-yl)methanone CAS No. 1342820-24-9

(3,3-Difluoroazetidin-1-yl)(piperidin-4-yl)methanone

Cat. No.: B1490107
CAS No.: 1342820-24-9
M. Wt: 204.22 g/mol
InChI Key: RHEGCWYBUGILDJ-UHFFFAOYSA-N
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Description

(3,3-Difluoroazetidin-1-yl)(piperidin-4-yl)methanone is a useful research compound. Its molecular formula is C9H14F2N2O and its molecular weight is 204.22 g/mol. The purity is usually 95%.
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Biological Activity

(3,3-Difluoroazetidin-1-yl)(piperidin-4-yl)methanone is a novel compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound, characterized by its difluoroazetidine and piperidine moieties, is being explored for various therapeutic applications, particularly in oncology and neuropharmacology.

Chemical Structure

The compound's chemical structure can be represented as follows:

C9H11F2N2O\text{C}_9\text{H}_{11}\text{F}_2\text{N}_2\text{O}

This structure features a difluoroazetidine ring attached to a piperidine moiety, which is known for its versatility in biological applications.

The mechanism of action of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. The presence of the difluoro group may enhance lipophilicity and binding affinity to target proteins, thereby modulating various biological pathways.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives with piperidine structures have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth. The exploration of this compound's effects on cancer-related pathways is ongoing.

Neuropharmacological Effects

Piperidine derivatives are well-documented for their neuropharmacological effects, acting as either CNS depressants or stimulants depending on the dosage. The potential of this compound in treating neuropsychological disorders is an area of active research, particularly regarding its effects on neurotransmitter systems.

Data Table: Summary of Biological Activities

Activity Effect References
AnticancerInduces apoptosis
NeuropharmacologicalCNS modulation
AntiviralPotential activity
Anti-bacterialInhibits bacterial growth

Case Studies

  • Anticancer Research : In a study focusing on piperidine derivatives, compounds similar to this compound demonstrated IC50 values indicating potent activity against lung cancer cell lines A549 and NCI-H1299. The mechanism involved disruption of critical protein interactions linked to tumor growth .
  • Neuropharmacology : A study investigating the effects of piperidine derivatives on cognitive function highlighted the potential of these compounds in enhancing memory and reducing anxiety-like behaviors in animal models. This suggests that this compound may have similar beneficial effects .

Properties

IUPAC Name

(3,3-difluoroazetidin-1-yl)-piperidin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14F2N2O/c10-9(11)5-13(6-9)8(14)7-1-3-12-4-2-7/h7,12H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHEGCWYBUGILDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C(=O)N2CC(C2)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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